Cas no 2060052-17-5 (1-2-amino-1-(2-chlorophenyl)ethylcyclopentane-1-carboxylic acid)

1-2-Amino-1-(2-chlorophenyl)ethylcyclopentane-1-carboxylic acid is a chiral cyclopentane derivative featuring both amino and carboxylic acid functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structural framework, incorporating a 2-chlorophenyl substituent, enhances its potential as a building block for biologically active compounds, particularly in the development of receptor-targeted therapeutics. The presence of stereocenters allows for selective modifications, enabling precise control over molecular interactions. This compound is particularly valued for its stability under standard conditions and compatibility with common synthetic methodologies, facilitating its use in peptide mimetics and small-molecule drug discovery. Its well-defined chemical properties ensure reproducibility in research and industrial applications.
1-2-amino-1-(2-chlorophenyl)ethylcyclopentane-1-carboxylic acid structure
2060052-17-5 structure
Product Name:1-2-amino-1-(2-chlorophenyl)ethylcyclopentane-1-carboxylic acid
CAS No:2060052-17-5
MF:C14H18ClNO2
MW:267.751223087311
MDL:MFCD30487154
CID:5222367
PubChem ID:137703051
Update Time:2025-06-29

1-2-amino-1-(2-chlorophenyl)ethylcyclopentane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Cyclopentanecarboxylic acid, 1-[2-amino-1-(2-chlorophenyl)ethyl]-
    • 1-2-amino-1-(2-chlorophenyl)ethylcyclopentane-1-carboxylic acid
    • MDL: MFCD30487154
    • Inchi: 1S/C14H18ClNO2/c15-12-6-2-1-5-10(12)11(9-16)14(13(17)18)7-3-4-8-14/h1-2,5-6,11H,3-4,7-9,16H2,(H,17,18)
    • InChI Key: LMJAIBMMSNKMGD-UHFFFAOYSA-N
    • SMILES: C1(C(C2=CC=CC=C2Cl)CN)(C(O)=O)CCCC1

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1-2-amino-1-(2-chlorophenyl)ethylcyclopentane-1-carboxylic acid Related Literature

Additional information on 1-2-amino-1-(2-chlorophenyl)ethylcyclopentane-1-carboxylic acid

Introduction to 1-2-amino-1-(2-chlorophenyl)ethylcyclopentane-1-carboxylic acid (CAS No. 2060052-17-5)

1-2-amino-1-(2-chlorophenyl)ethylcyclopentane-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2060052-17-5, is a compound of significant interest in the field of medicinal chemistry. This molecule, featuring a cyclopentane core substituted with an amino group and a 2-chlorophenyl ethyl side chain, has garnered attention due to its structural complexity and potential biological activities. The unique arrangement of functional groups in this scaffold makes it a promising candidate for further exploration in drug discovery and therapeutic development.

The structural framework of 1-2-amino-1-(2-chlorophenyl)ethylcyclopentane-1-carboxylic acid incorporates several key pharmacophoric elements. The cyclopentane ring provides a rigid scaffold that can mimic natural product structures, while the amino group and the 2-chlorophenyl ethyl side chain offer opportunities for hydrogen bonding, hydrophobic interactions, and modulation of electronic properties. These features are critical for interactions with biological targets such as enzymes and receptors, which are often the focus of drug design efforts.

In recent years, there has been growing interest in the development of novel compounds that can modulate central nervous system (CNS) activity. The structural motif of 1-2-amino-1-(2-chlorophenyl)ethylcyclopentane-1-carboxylic acid bears resemblance to known pharmacological agents that target neurotransmitter systems. Specifically, the 2-chlorophenyl group is a common feature in many CNS-active compounds, where it can influence receptor binding affinity and selectivity. The presence of an amino group on the cyclopentane ring further suggests potential for further derivatization to enhance binding properties.

One of the most compelling aspects of 1-2-amino-1-(2-chlorophenyl)ethylcyclopentane-1-carboxylic acid is its potential as a lead compound for the development of new therapeutic agents. Researchers have been exploring its pharmacological profile to evaluate its activity against various biological targets. Preliminary studies have indicated that this compound may exhibit properties relevant to conditions such as anxiety, depression, and neurodegenerative disorders. These findings are particularly exciting given the unmet medical needs in these areas.

The synthesis of 1-2-amino-1-(2-chlorophenyl)ethylcyclopentane-1-carboxylic acid represents a challenge due to the complexity of its structure. However, advances in synthetic methodologies have made it more feasible to access such molecules. Techniques such as palladium-catalyzed cross-coupling reactions and ring-closing metathesis have been employed to construct the cyclopentane core and introduce the necessary substituents. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also pave the way for rapid exploration of related analogs.

From a computational chemistry perspective, 1-2-amino-1-(2-chlorophenyl)ethylcyclopentane-1-carboxylic acid has been subjected to detailed molecular modeling studies to understand its interactions with biological targets. These studies have provided insights into how modifications at different positions within the molecule can influence its binding affinity and selectivity. For instance, computational analysis has suggested that subtle changes in the orientation of the amino group or the 2-chlorophenyl ethyl side chain could significantly impact receptor binding properties.

The potential therapeutic applications of 1-2-amino-1-(2-chlorophenyl)ethylcyclopentane-1-carboxylic acid are further supported by its metabolic stability and pharmacokinetic profile. In vitro studies have shown that this compound exhibits reasonable resistance to metabolic degradation by cytochrome P450 enzymes, which is crucial for maintaining its bioactivity in vivo. Additionally, preliminary pharmacokinetic studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it a promising candidate for further development.

As research in medicinal chemistry continues to evolve, compounds like 1-2-amino-1-(2-chlorophenyl)ethylcyclopentane-1-carboxylic acid will play an increasingly important role in drug discovery efforts. The integration of interdisciplinary approaches—combining synthetic chemistry, computational modeling, and biological evaluation—has been instrumental in advancing our understanding of this molecule's potential applications. Future studies will likely focus on optimizing its pharmacological profile through structure-based drug design and exploring its efficacy in preclinical models.

The broader significance of CAS No. 2060052-17-5 lies not only in its individual properties but also in what it represents for the future of medicinal chemistry. As researchers continue to uncover new biological targets and develop innovative synthetic strategies, molecules like this will serve as valuable tools for understanding disease mechanisms and discovering novel therapeutics. The journey from initial discovery to clinical application is long and complex, but compounds with potent biological activity like 1-2-amino-1-(2-chlorophenyl)ethylcyclopentane-1-carboxylic acid hold great promise for addressing some of humanity's most pressing health challenges.

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